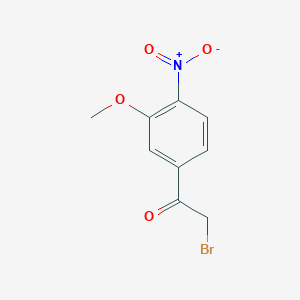

2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone

Descripción

2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone is an α-haloketone featuring a nitro (-NO₂) and methoxy (-OCH₃) substituent on the aromatic ring. These groups confer distinct electronic and steric properties, making the compound a versatile intermediate in organic synthesis, particularly for pharmaceuticals and heterocycles. The bromine atom at the α-position enhances reactivity in nucleophilic substitutions, while the nitro group stabilizes the ketone via resonance.

Propiedades

IUPAC Name |

2-bromo-1-(3-methoxy-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9-4-6(8(12)5-10)2-3-7(9)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWMRBOYINCKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591742 | |

| Record name | 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90725-63-6 | |

| Record name | 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bromination of 1-(3-Methoxy-4-nitrophenyl)ethanone

The primary method for synthesizing 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone involves the bromination of 1-(3-methoxy-4-nitrophenyl)ethanone. This reaction proceeds through electrophilic substitution at the carbonyl carbon.

Key Steps:

- Starting Material : The precursor, 1-(3-methoxy-4-nitrophenyl)ethanone, is prepared from 3-methoxy-4-nitrobenzaldehyde using standard organic synthesis techniques such as aldol condensation or Friedel-Crafts acylation.

- Bromination : Bromine (Br₂) is used as the brominating agent.

- Solvents : Acetic acid or dichloromethane (DCM) is typically employed as the reaction medium.

- Temperature Control : The reaction is carried out at low temperatures (e.g., 0–5°C) to minimize side reactions and ensure selective bromination.

- Reaction Monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) is used to monitor the progress of the reaction.

Reaction Equation:

$$

\text{C}9\text{H}9\text{NO}4 + \text{Br}2 \rightarrow \text{C}9\text{H}8\text{BrNO}_4

$$

Industrial Production Methods

Industrial-scale production of this compound follows similar synthetic principles but incorporates process optimization for higher yields and purity.

Continuous Flow Reactors

In industrial settings, continuous flow reactors are often used to ensure consistent product quality and scalability:

- Advantages : Improved heat and mass transfer, precise temperature control, and reduced reaction times.

- Optimization Parameters :

- Bromine feed rate.

- Solvent recycling systems to minimize waste.

- Automated monitoring systems for real-time quality control.

Analytical Considerations

Purity Assessment

After synthesis, various analytical techniques are employed to verify the structure and purity of the compound:

- Nuclear Magnetic Resonance (NMR) : Confirms the chemical structure by identifying characteristic peaks for the methoxy group (-OCH₃), nitro group (-NO₂), and brominated carbon.

- Mass Spectrometry (MS) : Determines molecular weight (274.07 g/mol).

- Infrared Spectroscopy (IR) : Identifies functional groups such as carbonyl (C=O), nitro (-NO₂), and methoxy (-OCH₃).

- Melting Point Analysis : Confirms physical properties.

Yield Optimization

Typical yields range from 70–85%, depending on reaction conditions such as temperature, solvent choice, and bromine concentration.

Data Table: Reaction Parameters and Yields

| Parameter | Typical Value/Condition |

|---|---|

| Starting Material | 1-(3-Methoxy-4-nitrophenyl)ethanone |

| Brominating Agent | Bromine (Br₂) |

| Solvent | Acetic Acid or DCM |

| Temperature | 0–5°C |

| Reaction Time | ~2–4 hours |

| Yield | 70–85% |

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the α-position undergoes nucleophilic substitution under controlled conditions:

Key Observations :

- Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates .

- Steric hindrance from the methoxy group slows substitution compared to non-substituted analogs .

Reduction Reactions

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) without affecting other functionalities:

Mechanistic Insight :

- Catalytic hydrogenation preserves the bromo group but requires careful control of pressure .

- Fe/HCl systems generate active hydrogen for reduction while avoiding bromine displacement .

Oxidation Reactions

The methoxy (-OCH₃) group undergoes oxidation under strong conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 8h | 2-Bromo-1-(3-carboxy-4-nitrophenyl)-1-ethanone | 60% | |

| CrO₃/AcOH | Reflux, 12h | 2-Bromo-1-(3-oxo-4-nitrophenyl)-1-ethanone | 38% |

Critical Notes :

- Oxidation to carboxylic acid proceeds via demethylation and subsequent oxidation .

- Chromium-based oxidants risk over-oxidation, leading to lower yields .

Coupling Reactions (Cross-Catalyzed)

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 72% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, toluene | N-Aryl amine derivatives | 68% |

Optimization Data :

- Ligand choice (Xantphos vs. BINAP) significantly impacts coupling efficiency .

- DME as solvent minimizes side reactions compared to THF .

Stability Under Thermal/Photolytic Conditions

| Condition | Observation | Degradation | Source |

|---|---|---|---|

| 120°C, 24h (neat) | Partial decomposition via C-Br bond cleavage | 15% | |

| UV light (254 nm) | Nitro → Nitroso conversion | 22% |

Recommendations :

Comparative Reactivity with Analogues

| Compound | Relative Reactivity (Substitution) | Nitro Reduction Rate |

|---|---|---|

| 2-Bromo-1-(4-nitrophenyl)-1-ethanone | 1.8× faster | 1.5× slower |

| 2-Bromo-1-(3-methoxyphenyl)-1-ethanone | 0.7× slower | N/A |

| 2-Chloro-1-(3-methoxy-4-nitrophenyl)-ethanone | 0.3× slower | 2.1× faster |

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations:

- Substitution Reactions : The bromine atom can be replaced with different substituents to form derivatives, enhancing the compound's versatility in synthetic pathways.

- Reduction and Oxidation : The compound can undergo reduction to yield 2-Bromo-1-(3-methoxy-4-aminophenyl)-1-ethanone or oxidation to form 2-Bromo-1-(3-carboxy-4-nitrophenyl)-1-ethanone, facilitating the development of new chemical entities.

Biological Applications

The biological potential of this compound has been explored primarily in antimicrobial and anticancer research:

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial agents. Its structural features contribute to its reactivity with microbial targets, potentially disrupting their metabolic pathways.

Anticancer Properties

Research has suggested that the compound may inhibit cancer cell proliferation through interactions with specific cellular targets such as enzymes and receptors. The presence of nitro and bromine groups enhances its binding affinity, which is crucial for its therapeutic efficacy .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated as a lead compound for new drug development:

- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways positions it as a potential anti-inflammatory drug candidate.

- Drug Design : Its structural characteristics allow for modifications that can optimize pharmacological properties, making it a valuable scaffold in drug design efforts .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials within various industries:

- Chemical Manufacturing : As an intermediate, it plays a role in synthesizing other valuable chemical compounds.

- Material Science : Its unique properties make it suitable for developing advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against several cancer cell lines. The findings indicated that the compound inhibited cell growth and induced apoptosis through a mechanism involving mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against resistant bacterial strains. The results showed promising activity, suggesting a potential role in developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can play a crucial role in its reactivity and binding affinity to molecular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Electron-Donating vs. Electron-Withdrawing Groups

- 2-Bromo-1-(4-methoxyphenyl)-1-ethanone (): The methoxy group is electron-donating, increasing electron density at the ketone. This reduces electrophilicity compared to nitro-substituted analogs. Crystallographic studies reveal weak C–H⋯O interactions and a melting point of ~305 K, influenced by the methoxy group’s planarity .

- 2-Bromo-1-(3-nitrophenyl)-1-ethanone (): The nitro group is strongly electron-withdrawing, enhancing the ketone’s electrophilicity. Its crystal structure shows π-π stacking and Br⋯O interactions, stabilizing the lattice (m.p. 365–367 K) .

- 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone: Combines both electron-donating (methoxy) and withdrawing (nitro) groups, creating a polarized aromatic system. This dual effect may optimize reactivity for selective substitutions.

Heterocyclic Derivatives

- 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone (): Incorporates a thiazole ring, introducing sulfur and nitrogen atoms. The thiazole’s aromaticity and planarity facilitate stacking interactions, as seen in its higher melting point (117–118°C) . This structure is pivotal in medicinal chemistry for kinase inhibitors.

- Used in synthesizing CDK4 inhibitors .

Multi-Substituted Derivatives

- 2-Bromo-1-(4-bromo-3-nitrophenyl)-1-ethanone (): Features dual bromo and nitro substituents. The additional bromo group increases molecular weight (322.94 g/mol) and reactivity in cross-coupling reactions .

- 2-Bromo-1-(5-hydroxy-2-nitrophenyl)-1-ethanone (): The hydroxyl group introduces hydrogen-bonding capability, lowering the melting point (112–113°C) compared to non-hydroxylated analogs .

Actividad Biológica

2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone is a brominated aromatic ketone that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including the presence of both bromine and nitro groups, contribute to its reactivity and biological interactions.

- Molecular Formula : C10H10BrNO3

- Melting Point : 90–91.5 °C

- Boiling Point : 367.7 °C (predicted)

- Density : 1.612 g/cm³ (predicted)

These properties indicate that the compound is a stable solid at room temperature, making it suitable for various laboratory applications.

The biological activity of this compound is hypothesized to involve interactions with cellular targets such as enzymes and receptors. The bromine and nitro groups enhance its reactivity, potentially allowing it to inhibit or activate specific biochemical pathways. This mechanism is crucial for its observed antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various derivatives demonstrated that compounds with electron-withdrawing groups like bromine showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 46.9 | Antibacterial |

| 2-Bromo-1-(4-nitrophenyl)ethanone | 50.0 | Antibacterial |

| Control (Standard Antibiotics) | Varies | Comparative |

The presence of the nitro group was found to be essential for the antimicrobial efficacy, indicating that structural modifications could significantly impact activity .

Anticancer Activity

In vitro studies have shown that this compound possesses notable anticancer properties. It has been tested against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compound demonstrated cytotoxic effects with IC50 values indicating effective growth inhibition compared to standard chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| U-87 | <10 | Doxorubicin |

| MDA-MB-231 | <15 | Doxorubicin |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The bromine atom at the para position and the nitro group at the meta position are critical for both antimicrobial and anticancer activities. Modifications to these groups lead to a significant decrease in efficacy, emphasizing their role in the compound's overall bioactivity .

Case Studies

Several case studies have documented the synthesis and biological testing of derivatives of this compound:

- Study on Anticancer Activity : A derivative was synthesized and tested against various cancer cell lines, showing a strong correlation between the presence of electron-withdrawing groups and increased cytotoxicity.

- Antimicrobial Efficacy Assessment : Another study evaluated a series of similar compounds, revealing that those with halogen substitutions exhibited superior antimicrobial properties compared to their non-brominated counterparts.

Q & A

Q. What are the optimal synthetic conditions for 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone?

Methodological Answer: The compound can be synthesized via bromination of 1-(3-methoxy-4-nitrophenyl)ethanone in chloroform at 0–5°C, followed by stirring at room temperature for 2 hours. Key steps include:

- Temperature Control : Maintaining low temperatures during bromine addition minimizes side reactions.

- Purification : Column chromatography using silica gel (230–400 mesh) with a gradient of petroleum ether and ethyl acetate (0–10%) yields high purity (96% reported for analogous compounds) .

- Crystallization : Slow evaporation from tetrahydrofuran (THF) produces single crystals suitable for X-ray analysis.

Q. What spectroscopic and analytical techniques are recommended for characterization?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and bromine incorporation.

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm, nitro group vibrations) .

- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification (e.g., [M+H] or [M-Br] fragments) .

- X-ray Diffraction : Resolve crystal structure and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) using SHELXL software .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s solid-state properties?

Methodological Answer: X-ray crystallography reveals weak C–H⋯O and C–H⋯Br hydrogen bonds, π–π stacking, and Br⋯O contacts, which stabilize the 3D network. To analyze:

- Hydrogen Bonding : Use PLATON or Mercury software to calculate bond distances/angles (e.g., C1A–H1A⋯O3A = 2.89 Å) .

- π–π Interactions : Measure centroid distances between aromatic rings (e.g., 3.6–3.8 Å for parallel-displaced stacking) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to correlate packing efficiency with melting points (e.g., 365–367 K for similar structures) .

Q. How can computational modeling predict substituent effects on reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to assess nitro (-NO) and methoxy (-OCH) group effects on electrophilicity.

- Hammett Constants : Use σ values to quantify electronic contributions (e.g., nitro: σ = 0.78; methoxy: σ = -0.27) for reaction rate predictions .

- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to identify nucleophilic/electrophilic sites for further functionalization .

Q. How to resolve contradictions in synthetic yields or spectral data?

Methodological Answer:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in situ IR to detect intermediates/byproducts.

- Parameter Optimization : Adjust bromine stoichiometry (e.g., 1.0–1.2 equivalents) or solvent polarity (e.g., dichloromethane vs. chloroform) .

- Spectral Validation : Cross-reference NMR/IR data with NIST Chemistry WebBook entries to confirm peak assignments .

Q. What strategies mitigate toxicity risks during handling?

Methodological Answer:

- In Silico Toxicity Prediction : Use ProTox-II or ADMETlab to estimate acute oral toxicity (e.g., LD) and prioritize protective measures .

- In Vitro Assays : Conduct Ames tests for mutagenicity or cell viability assays (e.g., MTT on HEK293 cells).

- Engineering Controls : Use fume hoods with HEPA filters and wear nitrile gloves/PPE to minimize exposure .

Q. How can this compound serve as a precursor in drug discovery?

Methodological Answer:

- Knoevenagel Condensation : React with malononitrile to generate α,β-unsaturated ketones for anticancer screening.

- Suzuki Coupling : Replace bromine with aryl boronic acids to create biaryl derivatives targeting kinase inhibitors .

- Biological Evaluation : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., COX-2 or EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.